
Glucagon
Descripción general
Descripción
El glucagón es una hormona peptídica producida por las células alfa del páncreas. Desempeña un papel crucial en la regulación de los niveles de glucosa en sangre al aumentar la concentración de glucosa y ácidos grasos en el torrente sanguíneo. El glucagón se considera la principal hormona catabólica del cuerpo, trabajando en oposición a la insulina, que reduce los niveles de glucosa en sangre .
Mecanismo De Acción
El glucagón ejerce sus efectos al unirse a receptores específicos del glucagón en la membrana celular, que son receptores acoplados a proteína G. Esta unión activa la adenilato ciclasa, aumentando los niveles intracelulares de monofosfato de adenosina cíclico (cAMP). El cAMP elevado activa la proteína cinasa A, que fosforila y activa varias enzimas involucradas en la glucogenólisis y la gluconeogénesis, lo que lleva a la liberación de glucosa al torrente sanguíneo .
Análisis Bioquímico
Biochemical Properties
Glucagon promotes glucose production, fatty acid oxidation, thermogenesis, energy consumption, lipolysis, and myocardial contraction, and suppresses lipogenesis, appetite, and gastrointestinal motility . This compound binds to a specific this compound receptor in the cell membrane, a G-protein coupled receptor (GPCR) .
Cellular Effects
This compound has many functions at the cellular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the enzyme adenylate cyclase which increases cAMP intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied extensively in laboratory settings. The synthesis of this compound analogs that are biophysically stable and soluble in aqueous solutions has promoted biological study that has enriched our understanding of this compound biology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Clinical trials are being conducted worldwide to apply this compound/GLP-1 receptor dual agonists and this compound/GLP-1/GIP receptor triagonists to the treatment of obesity, fatty liver, and diabetes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Subcellular Localization
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El glucagón se puede sintetizar utilizando tecnología de ADN recombinante. Esto implica insertar el gen que codifica el glucagón en un huésped microbiano, como Escherichia coli, que luego produce la hormona. El proceso de síntesis incluye la eliminación del péptido señal del preproglucagón para formar proglucagón, que luego se escinde para producir glucagón .
Métodos de producción industrial: La producción industrial de glucagón normalmente implica procesos microbianos que utilizan tecnología de ADN recombinante. El contenido de proteína derivada de células huésped y el contenido de ADN se determinan mediante métodos validados para garantizar la pureza y la eficacia del glucagón producido .
Análisis De Reacciones Químicas
Tipos de reacciones: El glucagón experimenta diversas reacciones químicas, incluyendo la oxidación y la nitración. Por ejemplo, la nitración del glucagón con tetranitrometano da como resultado la formación de nitroglucagón, que tiene una actividad biológica mejorada .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas del glucagón incluyen tetranitrometano para la nitración y ditionito de sodio para la reducción. Estas reacciones normalmente se producen en condiciones controladas de pH y temperatura para garantizar las modificaciones deseadas .
Principales productos formados: Los principales productos formados a partir de las reacciones químicas del glucagón incluyen nitroglucagón y aminoglucagón. El nitroglucagón se produce por nitración, mientras que el aminoglucagón se forma por la reducción del nitroglucagón .
Aplicaciones Científicas De Investigación
Clinical Applications in Diabetes Management
1.1. Counteracting Hypoglycemia
Glucagon is primarily recognized for its role in counteracting hypoglycemia, particularly in individuals with diabetes. When blood glucose levels drop, this compound stimulates the liver to release glucose into the bloodstream, thereby raising blood sugar levels. This action is vital for patients experiencing severe hypoglycemic events, where this compound can be administered as an emergency treatment.
1.2. This compound-like Peptide-1 Receptor Agonists
Recent research has highlighted this compound's potential as a target for diabetes therapies, particularly in combination with this compound-like peptide-1 receptor agonists. These therapies aim to enhance insulin secretion while simultaneously inhibiting this compound secretion, leading to improved glycemic control in type 2 diabetes patients. Studies have shown that this compound receptor antagonists can improve insulin sensitivity and glucose tolerance .
Innovations in Measurement Techniques
2.1. Advanced Immunoassays
The development of innovative measurement techniques, such as dual-antibody-linked immunosorbent assays (ELISA), has significantly improved the accuracy of this compound quantification in clinical settings. Traditional methods faced challenges due to cross-reactivity with prothis compound-derived products; however, new assays have clarified the physiological roles of this compound and its clinical implications .
Role in Metabolic Disorders
3.1. Amino Acid Metabolism
Recent findings indicate that this compound also plays a role in amino acid metabolism, promoting the utilization of amino acids for energy production during fasting states . This function is particularly significant for individuals with metabolic disorders where amino acid dysregulation is present.
3.2. Implications for Obesity Treatment
This compound's effects on energy expenditure and fat metabolism suggest its potential application in obesity treatment strategies. By modulating energy balance through its effects on appetite and metabolism, this compound may serve as a therapeutic target for weight management interventions .
Case Studies and Research Findings
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares al glucagón incluyen agonistas del receptor del péptido similar al glucagón-1 (GLP-1), como la exenatida y la liraglutida. Estos compuestos también desempeñan funciones en el metabolismo de la glucosa pero tienen diferentes mecanismos de acción y aplicaciones terapéuticas .
Unicidad del glucagón: Lo que distingue al glucagón de los compuestos similares es su papel principal en el aumento de los niveles de glucosa en sangre al promover la glucogenólisis y la gluconeogénesis en el hígado. A diferencia de los agonistas del receptor GLP-1, que principalmente mejoran la secreción de insulina e inhiben la liberación de glucagón, el glucagón estimula directamente la producción de glucosa .
Actividad Biológica
Glucagon is a peptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating glucose metabolism. Its main function is to increase blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. Recent research has expanded our understanding of this compound's biological activity, revealing its involvement in various metabolic processes beyond mere glucose regulation.
This compound exerts its effects through specific receptors, primarily the this compound receptor (GCGR), which is a G protein-coupled receptor. Upon binding to this compound, GCGR activates several intracellular signaling pathways:
- cAMP Pathway : Activation of adenylyl cyclase leads to increased cyclic adenosine monophosphate (cAMP) levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins that enhance gluconeogenesis and glycogenolysis in hepatocytes .
- Calcium Signaling : this compound also activates phospholipase C (PLC), resulting in increased inositol trisphosphate (IP3) and calcium release from the endoplasmic reticulum, further promoting metabolic processes .
Physiological Roles
- Glucose Metabolism : this compound plays a critical role in maintaining blood glucose levels during fasting and hypoglycemic events. It stimulates:
- Amino Acid Metabolism : Recent studies indicate that this compound enhances amino acid metabolism, particularly during periods of fasting or low carbohydrate intake. This includes promoting the uptake and utilization of amino acids for gluconeogenesis .
- Fat Metabolism : this compound facilitates lipolysis, the breakdown of fats into fatty acids and glycerol, which can be used as alternative energy sources during prolonged fasting .
Clinical Applications
This compound's therapeutic uses have evolved significantly. It is primarily known for its role in treating severe hypoglycemia in diabetic patients. Recent advancements include:
- Intranasal Formulations : Clinical trials have demonstrated that intranasal this compound is as effective as traditional injectable forms, achieving rapid increases in blood glucose levels within 30 minutes .
- Closed-loop Systems : Automated insulin delivery systems incorporating this compound have shown promise in reducing hypoglycemic events by dynamically adjusting hormone delivery based on real-time glucose monitoring .
Case Study 1: Efficacy of Intranasal this compound
In a multicenter trial involving adults with type 1 diabetes, intranasal this compound was administered following induced hypoglycemia. The treatment resulted in a significant increase in plasma glucose levels within 30 minutes, with success rates reaching up to 100% .
Case Study 2: Closed-loop Insulin Delivery
A study involving closed-loop systems demonstrated that automated this compound delivery significantly reduced time spent in hypoglycemic ranges compared to placebo treatments. Participants receiving high-gain this compound experienced fewer hypoglycemic events and required less carbohydrate intervention .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Cardiovascular Effects : Increased heart rate and blood pressure have been observed following this compound administration, particularly in cases of beta-blocker overdose .
- Gastrointestinal Symptoms : Nausea and vomiting are common side effects, occurring in approximately 10% of administrations .
Summary Table of this compound's Biological Activity
Function | Mechanism | Clinical Relevance |
---|---|---|
Glucose Regulation | Stimulates glycogenolysis and gluconeogenesis | Treatment for hypoglycemia |
Amino Acid Metabolism | Enhances amino acid uptake for gluconeogenesis | Potential role in muscle metabolism |
Lipid Metabolism | Promotes lipolysis | Energy source during prolonged fasting |
Cardiovascular Effects | Increases heart rate and blood pressure | Caution in patients with cardiovascular issues |
Gastrointestinal Effects | May cause nausea and vomiting | Important for patient management |
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O49S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016809 | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |
CAS No. |
9007-92-5, 16941-32-5 | |
Record name | Glucagon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucagon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does glucagon interact with its target and what are the downstream effects?
A1: this compound exerts its primary effects by binding to the this compound receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]
Q2: Does this compound have any extra-hepatic effects?
A2: While the liver is the primary target, this compound also exerts actions on other tissues. For instance, this compound can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological this compound concentrations. [] Additionally, this compound influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []
Q3: What is the role of mini-glucagon in the heart?
A3: Research suggests that cardiac cells process this compound into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of this compound on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of this compound and cAMP. []
Q4: What is the molecular structure of this compound?
A4: this compound is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.
Q5: Are there any modifications in this compound structure that impact its activity?
A5: Yes, even subtle modifications in the this compound structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the this compound-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the this compound receptor drastically reduces its affinity for GLP-1 and increases its affinity for this compound. [] Similarly, fluorescent labeling of tryptophan-25 in this compound, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []
Q6: How can we study the degradation of this compound?
A6: Novel assays utilizing fluoresceinated and biotinylated this compound, labeled at the N- and C-termini respectively, have been developed to study this compound degradation. [] Proteolysis of this labeled this compound separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []
Q7: How is this compound secretion regulated within pancreatic islets?
A7: this compound secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing this compound secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of this compound release. []
Q8: How does γ-hydroxybutyrate (GHB) influence this compound secretion?
A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling this compound release in response to metabolic signals. []
Q9: What is the role of this compound in the development of type 2 diabetes?
A9: In type 2 diabetes, dysregulation of this compound secretion contributes to hyperglycemia. [, ] Elevated this compound levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]
Q10: Can this compound antagonism be a potential therapeutic target for type 2 diabetes?
A10: Yes, this compound antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking this compound's action on the liver, this compound antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the this compound receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]
Q11: What are the limitations of using this compound or thyroid hormone individually for treating metabolic diseases?
A11: While both this compound and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] this compound can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []
Q12: How does the hybrid this compound/T3 conjugate overcome these limitations?
A12: The this compound/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []
Q13: How does this compound affect bile flow and bile acid metabolism?
A13: this compound stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, this compound does not. [] Intriguingly, this compound potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, this compound administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []
Q14: How does this compound influence glucose levels during fasting?
A15: this compound plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, this compound ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing this compound secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.